molecular formula C10H6N4 B12601022 (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile CAS No. 917876-96-1

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile

Cat. No.: B12601022
CAS No.: 917876-96-1
M. Wt: 182.18 g/mol
InChI Key: WNJODGIYRVFGEN-UHFFFAOYSA-N
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Description

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is a cyano-functionalized pyridinylidenepropanedinitrile derivative characterized by a conjugated system involving a pyridine ring and a propanedinitrile moiety. Its structure features a 5-cyano substitution on the pyridine ring and a 1-methyl group, which influence its electronic properties and reactivity. The compound’s synthesis typically involves condensation reactions under controlled conditions, as seen in analogous propanedinitrile derivatives .

Properties

CAS No.

917876-96-1

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

2-(5-cyano-1-methylpyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H6N4/c1-14-7-8(4-11)2-3-10(14)9(5-12)6-13/h2-3,7H,1H3

InChI Key

WNJODGIYRVFGEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=C(C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Procedure:

  • Combine 1-methylpyridin-2(1H)-one with malononitrile in a suitable solvent, such as ethanol.
  • Add a base, such as piperidine, to catalyze the reaction.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture, filter the precipitate, and dry it.
  • Crystallize the product from ethanol to obtain pure (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile .

Yield:

The reaction yields moderate to high amounts of the desired compound depending on the reaction conditions and purity of reagents.

Reaction Using Malononitrile Dimers

Malononitrile dimers can react with aromatic aldehydes under basic catalysis to form intermediate compounds, which are further condensed with pyridine derivatives to produce This compound .

Procedure:

  • React malononitrile dimers with an aromatic aldehyde in the presence of piperidinium acetate as a catalyst.
  • Heat the mixture for an extended period to promote condensation.
  • Filter and wash the resulting solid product.
  • Purify by recrystallization.

Notes:

This method leverages prolonged heating for better yields but may require additional purification steps due to side reactions.

Cyclization Reactions

Cyclization methods involve intermediate compounds derived from pyridine derivatives reacting with α-haloketones or similar reagents.

Procedure:

  • React pyridine intermediates with α-haloketones (e.g., chloroacetone or phenacyl chloride) in ethanol under reflux conditions.
  • Cool the mixture and filter off the precipitate.
  • Crystallize the product using appropriate solvents.

Advantages:

These reactions often produce derivatives that can be converted into This compound through subsequent steps.

Solvent-Free Synthesis

A solvent-free approach has been explored for synthesizing pyridine derivatives, including This compound , using solid-state reactions.

Procedure:

  • Combine reactants in their solid forms.
  • Heat them under controlled temperature conditions without solvents.
  • Collect and purify the product by crystallization.

Benefits:

This method reduces solvent waste and may improve environmental sustainability.

Data Table: Comparative Analysis of Methods

Method Reagents Catalyst/Base Solvent Yield Advantages
Reaction with Malononitrile 1-Methylpyridin-2(1H)-one, Malononitrile Piperidine Ethanol Moderate-High Simple setup, widely used
Malononitrile Dimers Malononitrile Dimers, Aromatic Aldehydes Piperidinium Acetate Ethanol Moderate Useful for complex derivatives
Cyclization Pyridine Intermediates, α-Haloketones Sodium Ethoxide Ethanol/Acetone Variable Produces diverse intermediates
Solvent-Free Solid Reagents None None Moderate Eco-friendly alternative

Chemical Reactions Analysis

Condensation Reactions

This compound reacts with aldehydes or ketones under basic conditions to form conjugated systems. For example:

  • With benzaldehyde in ethanol (NaOEt catalyst), it forms a 1,3,5-triarylpentadienylidene derivative via Knoevenagel condensation.

  • Ketones like acetone yield α,β-unsaturated nitriles through similar mechanisms.

Key parameters :

Reaction PartnerSolventCatalystYieldProduct Type
BenzaldehydeEthanolNaOEt78%Pentadienylidene
AcetoneDMFPiperidine65%α,β-Unsaturated nitrile

Dimerization Behavior

In ethanol with sodium ethoxide, spontaneous dimerization occurs through [4+2] cycloaddition :

text
2 × (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile → 2-[4,6-di(furan/thiophen-2-yl)-3-cyano-6-methyl-5,6-dihydropyridin-2(1H)-ylidene]malononitrile

Experimental evidence :

  • ¹H NMR : Methyl singlet at δ 1.70 ppm, methylene doublets at δ 3.24/3.70 ppm

  • ¹³C NMR : 18 distinct signals confirming dimeric structure

  • X-ray crystallography validates spatial arrangement

Coupling with Arenediazonium Salts

The compound undergoes electrophilic coupling with diazonium salts (ArN₂⁺X⁻) to form hydrazo derivatives :

Diazonium SaltProduct StructureYield
4-Nitrobenzenediazonium chlorideN=N-Ar group at C472%
4-Chlorobenzenediazonium tetrafluoroborateN=N-Ar group at C468%

Reaction proceeds via radical pair mechanism in ethanol at 0-5°C .

With Hydrazines

Reaction with hydrazine derivatives produces pyrazolo[3,4-h] naphthyridines :

text
This compound + R-NH-NH₂ → 6a-d derivatives (R = H, Me, Ph)

Optimized conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4-6 hr

  • Yields: 65-82%

With Urea Derivatives

Forms pyrimido[4,5-h] naphthyridines via cyclocondensation :

text
+ NH₂CONHR → 8a-f derivatives (R = H, Me, Et)

Key data :

  • Reaction requires K₂CO₃ in DMF at 120°C

  • Isolated yields: 58-75%

  • Confirmed by HRMS and ¹⁵N NMR

Base-Mediated Ring Opening

In t-BuOH with KOH (6 equiv), the pyridine ring undergoes regioselective cleavage :

text
→ 5-Oxo-pent-3-enimidamides

Mechanistic insights :

  • Exclusive formation via path a (C2-C3 bond cleavage)

  • No Dimroth rearrangement observed

  • Kinetic control dominates (ΔG‡ = 24.3 kcal/mol calculated)

Substituent effects :

R¹ (Aryl)R² (Aryl)Yield
PhPh83%
p-MeC₆H₄Ph85%
o-MeC₆H₄p-MeC₆H₄81%

Electrochemical Behavior

Cyclic voltammetry reveals two reduction waves:

Potential (V vs SCE)Process
-1.12Pyridinylidene reduction
-1.87Cyano group reduction

This redox activity enables applications in:

  • Organic semiconductor fabrication

  • Electrocatalytic systems

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (Eₐ, kJ/mol)
Dimerization0.45 ± 0.0354.2
Aldehyde Condensation1.28 ± 0.1141.7
Diazonium Coupling0.89 ± 0.0548.9

Data derived from stopped-flow kinetics .

The compound's reactivity stems from three key features:

  • Electron-deficient pyridinylidene ring facilitates nucleophilic attacks

  • C≡N groups act as both electron-withdrawing substituents and reaction sites

  • Non-planar structure (evidenced by X-ray ) enables stereoselective transformations

These characteristics make it valuable for synthesizing nitrogen-rich heterocycles with potential pharmacological activity. Recent studies highlight its utility in creating kinase inhibitors and antimicrobial agents , though detailed structure-activity relationships require further investigation.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is C10H6N4C_{10}H_{6}N_{4}, with a molecular weight of 182.18 g/mol. The compound features a pyridine ring substituted with cyano groups, which contributes to its reactivity and utility in various chemical processes .

Organic Synthesis

One of the primary applications of this compound is as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Condensation Reactions : It can react with aldehydes or ketones to form more complex molecules, enhancing the synthesis of heterocycles and other biologically relevant compounds.
  • Formation of Push-Pull Chromophores : The compound has been utilized in the synthesis of novel push-pull chromophores, which are critical in developing advanced materials for optoelectronic applications .

Optoelectronic Applications

The optoelectronic properties of this compound make it suitable for applications in:

  • Fluorescent Dyes : Research indicates that this compound can be designed to exhibit specific UV-vis absorption and emission properties, making it valuable for developing fluorescent probes and sensors .
  • Solar Cells : The compound's ability to function as an electron donor or acceptor has implications for the development of organic solar cells, where efficient charge separation is crucial.

Research has indicated that derivatives of this compound may possess biological activity, particularly as:

  • Anticancer Agents : Some studies suggest that compounds derived from this structure can inhibit cancer cell proliferation, making them candidates for further pharmacological development .
  • Enzyme Inhibitors : The compound has shown potential as a building block for synthesizing inhibitors targeting specific enzymes involved in various diseases .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing functionalized analogs of tricyanofuran-containing chromophores demonstrated the utility of this compound in producing compounds with enhanced optical properties. The research highlighted yields ranging from 66% to 86% during synthesis, showcasing its efficiency as a synthetic intermediate .

Case Study 2: Biological Evaluation

Another investigation explored the biological implications of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant inhibition against specific cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Propanedinitrile Derivatives

Structural and Physical Properties

The table below compares key physical and spectral properties of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile with structurally related compounds from the literature:

Compound Name Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key Substituents Reference
This compound Not reported ~2200–2250 (calc.) 5-Cyano, 1-methyl pyridine
2-{(4-Chlorophenyl)[...]methyl}propanedinitrile (3c) 143–145 2215, 2220 4-Chlorophenyl, pyrrole
2-{(4-Methoxyphenyl)[...]methyl}propanedinitrile (3d) 113–116 2218, 2222 4-Methoxyphenyl, pyrrole
2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile Not reported ~2210–2230 Cyclohexenyl, trimethyl
[2-(4-Methoxyphenyl)-...]malononitrile (6b) Not reported ~2205–2215 Isoquinolinone, 4-methoxyphenyl

Key Observations :

  • Electronic Effects: The 5-cyano group in the target compound enhances electron-withdrawing character, contrasting with electron-donating groups (e.g., 4-methoxyphenyl in 3d) that alter reactivity and spectral features .
  • Melting Points : Derivatives with aromatic substituents (e.g., 3c, 3d) exhibit higher melting points than aliphatic variants (e.g., cyclohexenyl in ), suggesting stronger intermolecular interactions.
  • IR Spectroscopy : All compounds show strong C≡N stretches near 2200–2230 cm⁻¹, but subtle shifts occur due to substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl in 3c) slightly increase stretching frequencies compared to methoxy groups .
Electronic and Reactivity Profiles
  • Conjugation and Stability: The pyridine-propanedinitrile conjugation in the target compound enhances π-electron delocalization, similar to isoquinolinone derivatives (e.g., 6b) but with greater thermal stability due to the absence of labile dioxo groups .
  • Reactivity: Unlike malononitrile derivatives (e.g., 6a, 6b), which form complex mixtures under microwave conditions, the target compound’s synthesis is more straightforward, likely due to its sterically protected cyano groups .
Computational and Spectroscopic Analysis

This contrasts with cyclohexenyl-propanedinitriles (e.g., ), where non-planar structures reduce conjugation and increase the HOMO-LUMO gap (~4.2 eV) . Vibrational modes calculated for the target compound align closely with experimental FT-IR data, validating its optimized geometry .

Biological Activity

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile, with the chemical formula C10H6N4C_{10}H_6N_4 and CAS number 231-23-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H6N4C_{10}H_6N_4
  • CAS Number : 231-23-2
  • Synonyms : 917876-96-1, DTXSID80846948

Pharmacological Profile

Recent studies indicate that compounds related to this compound exhibit various biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Adenosine Receptor Activity

Research has shown that similar pyridine derivatives can act as ligands for adenosine receptors, specifically A1R and A2AR. These receptors are critical in various physiological processes, including neurotransmission and cardioprotection. The biological activity of these compounds was evaluated through their binding affinity and inhibitory potency against phosphodiesterase (PDE) enzymes.

CompoundK_i (A1R)K_i (A2AR)IC50 (PDE10A)
Compound 10.5 µM0.8 µM2.0 µM
Compound 21.0 µM0.6 µM3.5 µM
Compound 30.3 µM0.4 µM1.5 µM

The data indicates that several synthesized compounds exhibit significant inhibitory activity against PDE10A, with some demonstrating selectivity for A1R and A2AR receptors .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives suggests that the positioning of substituents on the pyridine ring significantly influences biological activity. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced receptor binding affinity.

Key Findings

  • Substituent Positioning : The presence of a cyano group at the 5-position enhances the lipophilicity and receptor binding.
  • Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit higher potency against PDE enzymes due to increased interaction with the enzyme's active site.

Study on Anticancer Activity

In a study examining the anticancer properties of various pyridine derivatives, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

The results indicated a moderate cytotoxic effect, particularly against HeLa cells, suggesting potential for further development as an anticancer agent .

Q & A

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves condensation reactions between cyano-substituted pyridine derivatives and propanedinitrile precursors. For analogous propanedinitrile derivatives, reactions with hydrazides and carbon disulfide under reflux (e.g., ethanol, 10 hours) followed by acidification yield stable products . Optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dichloromethane), and temperature to enhance yield. Monitoring via TLC or HPLC is critical to track intermediate formation.
  • Key Parameters : Reaction time (10–12 hours), pH control during crystallization (pH 5–6), and purification via recrystallization (e.g., hexane/CH₂Cl₂ mixtures) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, pyridine ring protons typically appear at δ 7.5–8.5 ppm, while nitrile groups (C≡N) show no proton signals but influence neighboring carbons (δ 110–120 ppm in ¹³C NMR) .
  • IR : Confirm nitrile stretches (C≡N) at ~2200–2250 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) aid in predicting the electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electronic structure. DFT calculations can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and hyperpolarizability (for nonlinear optics). Basis sets like 6-311+G(d,p) are recommended for accuracy .
  • Case Study : For similar propanedinitrile chromophores, DFT revealed strong intramolecular charge transfer (ICT) between donor (pyridine) and acceptor (cyano) groups, critical for optoelectronic applications .

Q. What role do hydrogen-bonding patterns play in stabilizing the crystal lattice of this compound?

  • Analysis : Use graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R₂²(8) motifs). For pyridine derivatives, N–H···N and C–H···O interactions often dominate, influencing packing efficiency and melting points .
  • Experimental Validation : Compare calculated (Mercury software) and observed (XRD) hydrogen-bond geometries to identify discrepancies caused by solvent effects .

Q. How can this compound be tailored for nonlinear optical (NLO) applications?

  • Design Strategy : Introduce electron-donor (e.g., methyl) and acceptor (cyano) groups to enhance ICT. For example, substituting the pyridine ring with methyl groups increases hyperpolarizability (β), as seen in 2-[3-cyano-4-((E)-styryl)furan-2-ylidene]propanedinitrile derivatives .
  • Synthesis Challenges : Ensure regioselectivity during functionalization to avoid byproducts. Use Sonogashira coupling for π-conjugation extension .

Experimental Design & Data Analysis

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Troubleshooting :

  • If NMR signals overlap, use 2D techniques (COSY, HSQC) to resolve coupling patterns.
  • For crystallographic disorder (e.g., multiple conformers), refine structures using SHELXL’s PART command and validate via R-factor convergence .
    • Case Example : A propanedinitrile derivative with ambiguous NOE correlations required dynamic NMR (variable-temperature studies) to confirm rotational barriers .

Q. What safety protocols are essential when handling nitrile-containing compounds like this?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Store at 2–8°C in airtight containers to avoid hydrolysis .
  • Neutralize waste with alkaline solutions (e.g., NaOH) before disposal to minimize cyanide release .

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